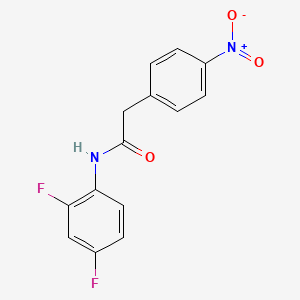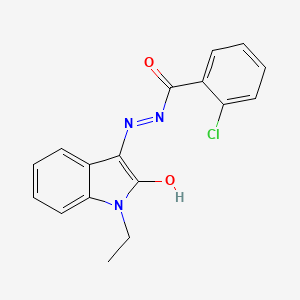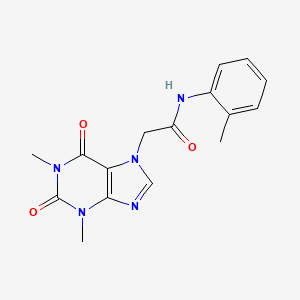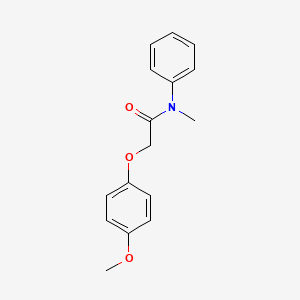![molecular formula C20H20N4O B5778828 4-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide](/img/structure/B5778828.png)
4-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPMP and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of MPMP involves the inhibition of various enzymes and pathways involved in cell growth and proliferation. MPMP has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. MPMP also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, MPMP has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MPMP has been shown to have a range of biochemical and physiological effects. Studies have shown that MPMP can induce apoptosis in cancer cells by activating caspase enzymes. MPMP has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. Additionally, MPMP has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators.
実験室実験の利点と制限
One of the main advantages of using MPMP in lab experiments is its potent inhibitory effects on various enzymes and pathways involved in cell growth and proliferation. MPMP is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, MPMP has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.
将来の方向性
There are several future directions for the research and development of MPMP. One potential direction is the exploration of its potential use in the treatment of other diseases such as neurodegenerative disorders. Additionally, further studies can be conducted to optimize the synthesis method of MPMP to improve its solubility and stability. Finally, the development of new analogs of MPMP can be explored to improve its potency and selectivity for specific enzymes and pathways.
Conclusion:
In conclusion, MPMP is a chemical compound with significant potential applications in various fields, particularly in cancer research. The synthesis of MPMP involves a multi-step process, and its mechanism of action involves the inhibition of various enzymes and pathways involved in cell growth and proliferation. MPMP has been shown to have a range of biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for the research and development of MPMP have been identified.
合成法
The synthesis of MPMP involves a multi-step process that includes the reaction of 4-methylbenzoyl chloride with 2-methylphenylamine to form 4-methyl-N-(2-methylphenyl)benzamide. This compound is then reacted with 4-methylaniline to form 4-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)amino]benzamide. Finally, the reaction of this compound with ethyl cyanoacetate and ammonium acetate leads to the formation of MPMP.
科学的研究の応用
MPMP has been extensively studied for its potential applications in cancer research. Studies have shown that MPMP can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. MPMP has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, MPMP has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
4-methyl-2-(4-methylanilino)-N-(2-methylphenyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-13-8-10-16(11-9-13)23-20-21-12-17(15(3)22-20)19(25)24-18-7-5-4-6-14(18)2/h4-12H,1-3H3,(H,24,25)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCCEGDQBBGCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C(C(=N2)C)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(4-methylanilino)-N-(2-methylphenyl)pyrimidine-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5778747.png)
![1-(2-adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}piperazine](/img/structure/B5778752.png)
![N'-[(4-methylphenyl)sulfonyl]-2-phenoxyacetohydrazide](/img/structure/B5778755.png)
![N-(2,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778764.png)
![methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5778771.png)


![N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B5778820.png)
![2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5778834.png)




![ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5778864.png)